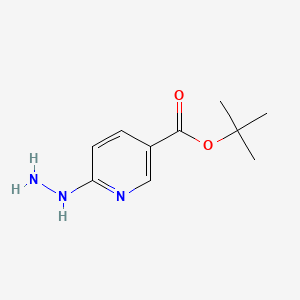

tert-Butyl 6-hydrazinylnicotinate

Overview

Description

tert-Butyl 6-hydrazinylnicotinate: is an organic compound with the molecular formula C10H15N3O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol, and the pyridine ring is substituted with a hydrazine group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-hydrazinylnicotinate typically involves the reaction of tert-butyl 6-chloropyridine-3-carboxylate with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for a couple of hours . The general reaction scheme is as follows:

- Dissolve tert-butyl 6-chloropyridine-3-carboxylate in ethanol.

- Add an excess of hydrazine hydrate to the solution.

- Heat the mixture to 100°C and stir for 2 hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, industrial processes would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-hydrazinylnicotinate can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 6-hydrazinylnicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its hydrazine group makes it a versatile building block for constructing heterocyclic compounds and other nitrogen-containing structures.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Compounds containing the hydrazine moiety are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: The compound can be used in the development of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydrazinylnicotinate depends on its specific application. In biological systems, the hydrazine group can interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by acting as a competitive inhibitor. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

tert-Butyl nicotinate: Lacks the hydrazine group, making it less reactive in certain chemical transformations.

6-Hydrazinylnicotinic acid: Contains a carboxyl group instead of the tert-butyl ester, affecting its solubility and reactivity.

Nicotinic acid hydrazide: Similar structure but without the tert-butyl ester, influencing its pharmacokinetic properties.

Uniqueness: tert-Butyl 6-hydrazinylnicotinate is unique due to the presence of both the hydrazine group and the tert-butyl ester. This combination of functional groups enhances its reactivity and potential applications in various fields. The tert-butyl ester increases the compound’s lipophilicity, improving its ability to penetrate biological membranes, while the hydrazine group provides a site for further chemical modifications.

Biological Activity

tert-Butyl 6-hydrazinylnicotinate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinic acid and hydrazine, characterized by the presence of a tert-butyl group and a hydrazine moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert:

- Antioxidant Activity : Similar compounds have shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.

Biological Activity Data

Case Studies and Research Findings

-

Antioxidant Potential :

A study investigated the antioxidant activity of various hydrazine derivatives, including this compound. The findings suggested that this compound effectively reduced oxidative stress in vitro, demonstrating significant free radical scavenging activity. -

Anti-inflammatory Studies :

In a controlled experiment using RAW264.7 macrophage cells, this compound was found to significantly inhibit the expression of cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) when stimulated with lipopolysaccharides (LPS). This inhibition suggests a mechanism through which the compound may exert anti-inflammatory effects, indicating its potential utility in treating inflammatory diseases . -

Cytotoxicity Assessment :

A cytotoxicity assay conducted on cancer cell lines revealed that this compound exhibited selective cytotoxic effects, leading to apoptosis in a dose-dependent manner. The IC50 values were determined to be significantly lower than those for normal cell lines, highlighting its potential as an anticancer agent .

Properties

IUPAC Name |

tert-butyl 6-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-8(13-11)12-6-7/h4-6H,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHKHMSCVFCTRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.